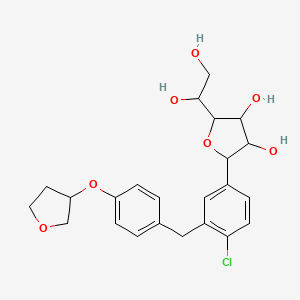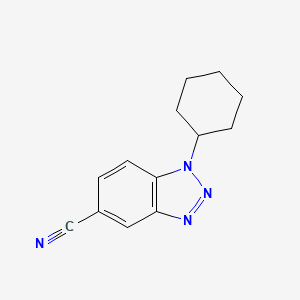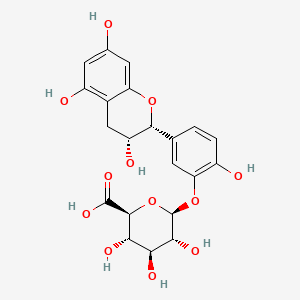
Epicatechin-3'-glucuronide
Overview
Description
Epicatechin-3’-glucuronide is a compound that belongs to the class of organic compounds known as catechins . It’s a type of flavonoid, present in green tea . The molecular formula of Epicatechin-3’-glucuronide is C21H22O12 . It has an average mass of 466.392 Da and a monoisotopic mass of 466.111115 Da .
Synthesis Analysis
The synthesis of Epicatechin-3’-glucuronide involves the glucuronidation of the parent compound, Epicatechin . This process is a part of the phase II metabolism of Epicatechin, which occurs in the liver and intestines .
Molecular Structure Analysis
Epicatechin-3’-glucuronide has two benzene rings (A and B rings) and a dihydropyran heterocycle (the C ring) with a hydroxyl group on carbon 3 . The A ring is similar to a resorcinol moiety while the B ring is similar to a catechol moiety .
Chemical Reactions Analysis
Epicatechin-3’-glucuronide is a product of the glucuronidation of Epicatechin, a process that involves the addition of a glucuronic acid group to the Epicatechin molecule . This reaction is part of the body’s method of making Epicatechin more water-soluble, and therefore easier to excrete .
Physical And Chemical Properties Analysis
Epicatechin-3’-glucuronide is a colorless solid with a molecular formula of C21H22O12 . It has an average mass of 466.392 Da and a monoisotopic mass of 466.111115 Da .
Scientific Research Applications
Chemical Synthesis and Characterization
- The synthesis and characterization of epicatechin glucuronides are essential for their identification as metabolites in biological studies. For instance, Zhang et al. (2013) developed reversed-phase HPLC methods to separate epicatechin glucuronides and sulfates, proving valuable for future biological and pharmacological research involving epicatechin in humans (Zhang et al., 2013).
Bioavailability and Brain Uptake
- Understanding how epicatechin and its metabolites like epicatechin glucuronide are absorbed and targeted to the brain is crucial. A study by Abd El Mohsen et al. (2002) showed that oral ingestion of epicatechin in rats leads to the presence of epicatechin glucuronide in brain tissue, demonstrating its ability to cross the blood-brain barrier (Abd El Mohsen et al., 2002).
Antioxidative Activity
- The antioxidative properties of epicatechin glucuronide metabolites were investigated by Natsume et al. (2004). They found that epicatechin glucuronides, while less potent than epicatechin, still exhibit significant antioxidative activities (Natsume et al., 2004).
Influence on Oxidative Stress-Induced Cell Death
- Spencer et al. (2001) explored how epicatechin glucuronide influences oxidative stress-induced cell death. This research helps in understanding the bioactivity of epicatechin after its in vivo glucuronidation and methylation (Spencer et al., 2001).
Synthesis for Bioactivity Studies
- The enzymatic synthesis of epicatechin glucuronides is crucial for bioactivity studies. Blount et al. (2012) investigated the glucuronidation of epicatechin using recombinant human glucuronosyl transferases, providing a basis for generating epicatechin (methyl) glucuronides for biological significance (Blount et al., 2012).
Metabolism and Distribution
- Research by Piskuła and Terao (1998) on the absorption and metabolism of orally administered epicatechin in rats revealed that it is absorbed as glucuronide and/or sulfate conjugates, highlighting the significant role of glucuronidation in its metabolism (Piskuła & Terao, 1998).
Inhibition of Endothelial NADPH Oxidase
- Steffen et al. (2008) investigated the effects of epicatechin glucuronide on NADPH oxidase activity in human umbilical vein endothelial cells. They found that epicatechin glucuronide can inhibit NADPH oxidase, which is a crucial target of dietary flavonoids (Steffen et al., 2008).
Structural Identification in Humans and Rats
- The work by Natsume et al. (2003) on the identification of (-)-epicatechin glucuronide in human and rat urine after oral administration provides insights into the metabolic pathways and the differences in metabolite profiles between humans and rats (Natsume et al., 2003).
Safety And Hazards
While there are no large clinical trials to demonstrate the safety of Epicatechin, early evidence shows a favorable safety profile with few or no side effects . A 2015 clinical trial that provided healthy volunteers with up to 200 mg of Epicatechin daily for 5 days found that it was safe to use, with no observed adverse effects .
Future Directions
Epicatechin and its metabolites, including Epicatechin-3’-glucuronide, are currently being studied for their potential health benefits. These studies are investigating the effects of Epicatechin on brain function, metabolism, energy, athletic performance, lean muscle, and more . Future research will likely focus on understanding the bioavailability of Epicatechin and its metabolites, as well as their mechanisms of action .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-8-4-11(24)9-6-12(25)18(31-13(9)5-8)7-1-2-10(23)14(3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUONZQIZWIITTB-CVPXIJHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302770 | |
| Record name | (-)-Epicatechin-3′-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicatechin-3'-glucuronide | |
CAS RN |
603133-91-1 | |
| Record name | (-)-Epicatechin-3′-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603133-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicatechin-3'-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603133911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Epicatechin-3′-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICATECHIN-3'-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95809LUS8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



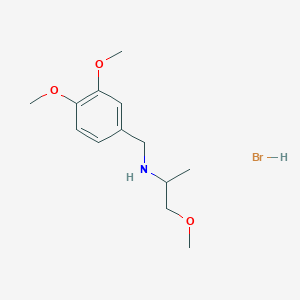
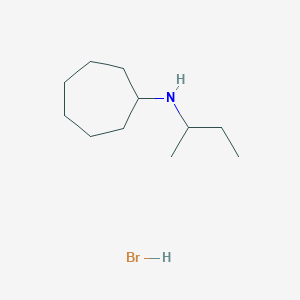
amine hydrobromide](/img/structure/B1432238.png)

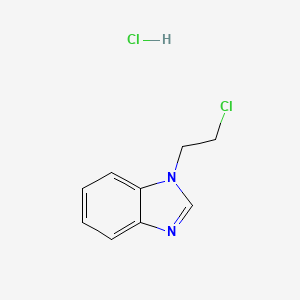
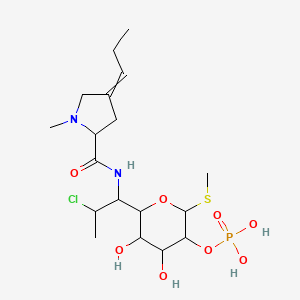
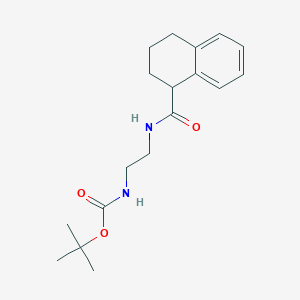
![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
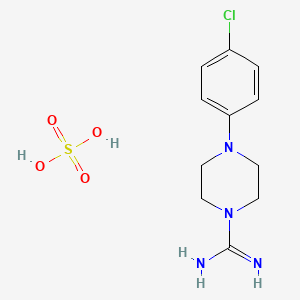
![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)
![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)
